molecular formula C9H17N3 B14453257 5-(2-Methyl-1H-imidazol-1-yl)pentan-1-amine CAS No. 78881-19-3

5-(2-Methyl-1H-imidazol-1-yl)pentan-1-amine

Katalognummer: B14453257
CAS-Nummer: 78881-19-3
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: HIRBFQJESFSLFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Methyl-1H-imidazol-1-yl)pentan-1-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1H-imidazol-1-yl)pentan-1-amine typically involves the following steps:

    Formation of 2-Methyl-1H-imidazole: This can be achieved through the cyclization of glyoxal and ammonia in the presence of an acid catalyst.

    Alkylation: The 2-Methyl-1H-imidazole is then alkylated with 1-bromopentane under basic conditions to form 5-(2-Methyl-1H-imidazol-1-yl)pentane.

    Amination: Finally, the 5-(2-Methyl-1H-imidazol-1-yl)pentane undergoes amination using ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methyl-1H-imidazol-1-yl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(2-Methyl-1H-imidazol-1-yl)pentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 5-(2-Methyl-1H-imidazol-1-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The amine group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
  • 2-(5-Nitro-1H-imidazol-1-yl)ethanol

Uniqueness

5-(2-Methyl-1H-imidazol-1-yl)pentan-1-amine is unique due to its specific structural features, such as the pentan-1-amine chain and the 2-methyl substitution on the imidazole ring. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

78881-19-3

Molekularformel

C9H17N3

Molekulargewicht

167.25 g/mol

IUPAC-Name

5-(2-methylimidazol-1-yl)pentan-1-amine

InChI

InChI=1S/C9H17N3/c1-9-11-6-8-12(9)7-4-2-3-5-10/h6,8H,2-5,7,10H2,1H3

InChI-Schlüssel

HIRBFQJESFSLFB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=CN1CCCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.